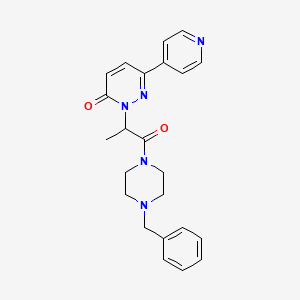

2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-4-yl)pyridazin-3(2H)-one

説明

特性

IUPAC Name |

2-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-6-pyridin-4-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-18(28-22(29)8-7-21(25-28)20-9-11-24-12-10-20)23(30)27-15-13-26(14-16-27)17-19-5-3-2-4-6-19/h2-12,18H,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTRCWHCAYBXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: Starting from a suitable dicarbonyl compound, cyclization reactions can be employed to form the pyridazinone ring.

Substitution with Benzylpiperazine:

Attachment of the Pyridine Ring: The pyridine ring can be introduced via cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.

Reduction: Reduction reactions could target the carbonyl group within the pyridazinone core.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

科学的研究の応用

Pharmacological Applications

1. Antitumor Activity

Research indicates that compounds containing the piperazine structure exhibit significant antitumor properties. For instance, derivatives of 4-benzylpiperazine have been shown to inhibit tumor growth in various cancer cell lines. Studies suggest that the incorporation of the pyridazinone moiety may enhance this activity by improving binding affinity to target proteins involved in cancer progression .

2. Antidepressant Effects

The piperazine group is also associated with antidepressant effects, as seen in several studies where similar compounds demonstrated efficacy in preclinical models of depression. The mechanism is thought to involve modulation of serotonin receptors, which are crucial in mood regulation .

3. Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using standard methods such as disc diffusion assays, revealing promising results that warrant further investigation .

Case Studies

Computational Studies

Computational docking studies have been instrumental in understanding the binding interactions of this compound with various biological targets. These studies suggest that the compound can effectively interact with key enzymes and receptors involved in disease processes, paving the way for its development as a therapeutic agent.

作用機序

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it modulates a receptor, it could either activate or inhibit the receptor’s signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyridazinone core, substituents, and linker regions. Below is a detailed analysis of key analogs and their distinguishing features:

Pyridazinone Derivatives with Piperazine/Piperidine Substituents

Key Observations :

- Linker Flexibility : The target compound’s oxopropan-2-yl linker provides conformational flexibility compared to rigid pyrrolidinyl or direct attachments in analogs like P-0231 and P-0216 .

- Chloro and fluoro substituents in P-0231 and P-0216 enhance electronic interactions and metabolic stability but reduce solubility compared to the pyridinyl group in the target compound . Sulfonamide in P-0231 introduces hydrogen-bonding capability, which may improve target affinity or solubility .

Pyridazinones with Heterocyclic Substituents

Key Observations :

Research Findings and Implications

Synthetic Accessibility: The target compound’s synthesis likely involves coupling the pyridazinone core with pre-functionalized benzylpiperazine and pyridinyl precursors, a strategy common in patent examples (e.g., P-0231 and P-0216) .

Pyridazinone derivatives with chloro substituents (e.g., P-0231) often exhibit kinase inhibitory activity, as seen in PDE4 inhibitors .

ADME Profile : The target compound’s calculated LogP (~2.5) indicates moderate lipophilicity, favoring oral bioavailability compared to highly polar analogs like sulfonamide-containing P-0231 (LogP ~1.8) .

生物活性

The compound 2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-4-yl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 377.44 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological activities, particularly in the central nervous system.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C21H23N5O2 |

| Molecular Weight | 377.44 g/mol |

| LogP | 2.6908 |

| Polar Surface Area | 59.926 Ų |

| Hydrogen Bond Acceptors | 7 |

Antitumor Activity

Research indicates that compounds with arylpiperazine moieties, such as this one, exhibit significant antitumor activity . A study demonstrated that derivatives of piperazine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Central Nervous System Effects

The presence of the benzylpiperazine component suggests potential antidepressant and anxiolytic effects. Piperazine derivatives have been linked to serotonin receptor modulation, which plays a crucial role in mood regulation .

The pharmacological effects of this compound can be attributed to its ability to interact with various neurotransmitter systems:

- Serotonin Receptors : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptors : Interaction with dopamine receptors could explain its potential antipsychotic effects.

- Cell Cycle Regulation : The antitumor properties may arise from the inhibition of specific kinases involved in cell cycle progression.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antitumor Studies : A specific derivative demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxicity .

- Neuropharmacological Studies : In vivo studies showed that compounds similar to this one reduced anxiety-like behaviors in rodent models, supporting their potential use in treating anxiety disorders .

- Synthesis and Characterization : The synthesis pathway for this compound has been documented, showcasing methods that yield high purity and bioactivity .

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

The compound combines a pyridazinone core with a 4-benzylpiperazine moiety and a pyridinyl substituent. The pyridazinone scaffold is known for hydrogen-bonding interactions with biological targets, while the benzylpiperazine group may enhance binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its conformational flexibility and lipophilicity . The pyridin-4-yl group contributes to π-π stacking interactions, which are critical for target engagement in CNS disorders .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1: Coupling a pyridazinone precursor with a substituted piperazine derivative using reagents like EDCI/HOBt for amide bond formation.

- Step 2: Introducing the pyridin-4-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution under palladium catalysis .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the compound’s structure validated post-synthesis?

- X-ray crystallography (e.g., triclinic crystal system, space group P1) confirms bond lengths and angles (e.g., C=O at 1.22 Å, pyridazinone ring planarity) .

- NMR : -NMR peaks at δ 7.8–8.2 ppm (pyridinyl protons) and δ 3.5–4.0 ppm (piperazine methylene groups) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs with bulky substituents?

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states during coupling reactions.

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) to identify side products like N-alkylation byproducts .

Q. What strategies resolve contradictions in biological activity data across assays?

- Example issue: Discrepancies in IC values for kinase inhibition.

- Solution:

- Validate assay conditions (e.g., ATP concentration, pH).

- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for activity) .

- Check for off-target interactions via chemoproteomic profiling .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Docking studies (e.g., AutoDock Vina) predict interactions with cytochrome P450 enzymes.

- ADMET predictors (e.g., SwissADME) identify metabolic soft spots (e.g., benzylpiperazine oxidation).

- Modifications: Introduce electron-withdrawing groups (e.g., -CF) on the benzyl ring to reduce CYP-mediated degradation .

Q. What experimental designs are recommended for assessing in vivo efficacy in neurological models?

- Rodent models: Use tail suspension (depression) or Morris water maze (cognitive impairment) assays.

- Dosing: Administer compound intraperitoneally (5–20 mg/kg) with a vehicle control (e.g., 5% DMSO in saline).

- Biomarkers: Measure neurotransmitter levels (e.g., serotonin, dopamine) via LC-MS in brain homogenates .

Methodological Considerations

Q. How to address low aqueous solubility during formulation for in vivo studies?

- Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexation.

- Characterize solubility via shake-flask method (pH 7.4 PBS) and validate with dynamic light scattering (DLS) .

Q. What analytical techniques quantify trace impurities in bulk samples?

- HPLC-MS (ESI+ mode) detects impurities at <0.1% levels.

- Reference standards (e.g., USP guidelines) ensure method validation for piperazine-related byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。